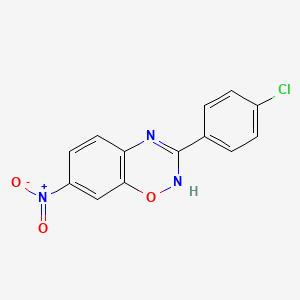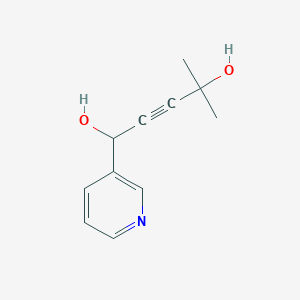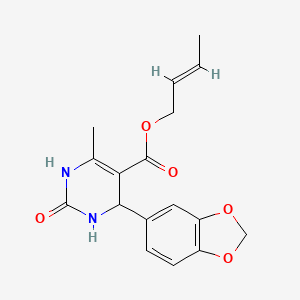![molecular formula C15H18ClN5O4 B3871601 2-[4-(4-CHLORO-2-NITROPHENYL)PIPERAZINO]ETHYL (4-METHYL-1,2,5-OXADIAZOL-3-YL) ETHER](/img/structure/B3871601.png)
2-[4-(4-CHLORO-2-NITROPHENYL)PIPERAZINO]ETHYL (4-METHYL-1,2,5-OXADIAZOL-3-YL) ETHER
Descripción general
Descripción
2-[4-(4-Chloro-2-nitrophenyl)piperazino]ethyl (4-methyl-1,2,5-oxadiazol-3-yl) ether is a complex organic compound that features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chloro-2-nitrophenyl)piperazino]ethyl (4-methyl-1,2,5-oxadiazol-3-yl) ether typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is substituted with a 4-chloro-2-nitrophenyl group. This can be achieved through nucleophilic substitution reactions where the piperazine reacts with 4-chloro-2-nitrobenzene under basic conditions.
Attachment of the Oxadiazole Ring: The 4-methyl-1,2,5-oxadiazole ring is introduced through a coupling reaction. This can involve the reaction of the piperazine derivative with an appropriate oxadiazole precursor under catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-Chloro-2-nitrophenyl)piperazino]ethyl (4-methyl-1,2,5-oxadiazol-3-yl) ether can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group, forming an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
2-[4-(4-Chloro-2-nitrophenyl)piperazino]ethyl (4-methyl-1,2,5-oxadiazol-3-yl) ether has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperazine ring.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving nitro and chloro groups.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-chloro-2-nitrophenyl)piperazino]ethyl (4-methyl-1,2,5-oxadiazol-3-yl) ether involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-nitrophenol: Similar in structure but lacks the piperazine and oxadiazole rings.
4-Methyl-1,2,5-oxadiazole: Contains the oxadiazole ring but lacks the piperazine and nitrophenyl groups.
Uniqueness
2-[4-(4-Chloro-2-nitrophenyl)piperazino]ethyl (4-methyl-1,2,5-oxadiazol-3-yl) ether is unique due to the combination of the piperazine, nitrophenyl, and oxadiazole rings, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
3-[2-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethoxy]-4-methyl-1,2,5-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O4/c1-11-15(18-25-17-11)24-9-8-19-4-6-20(7-5-19)13-3-2-12(16)10-14(13)21(22)23/h2-3,10H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVSMVLYFAKBSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1OCCN2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]-1-ETHENYL CYANIDE](/img/structure/B3871518.png)

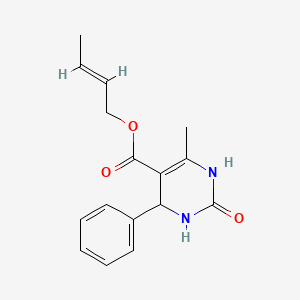


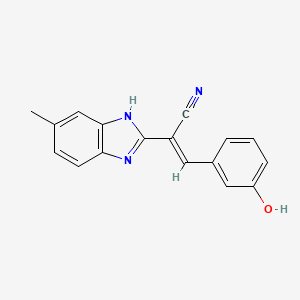
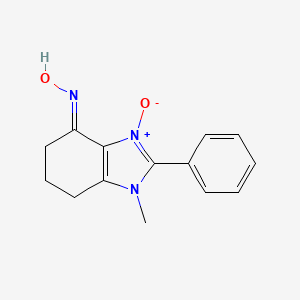
![2-[benzenesulfonyl(benzyl)amino]-N-butan-2-ylacetamide](/img/structure/B3871573.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-{[3-(2-methylprop-2-EN-1-YL)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetohydrazide](/img/structure/B3871574.png)

![4-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B3871602.png)
